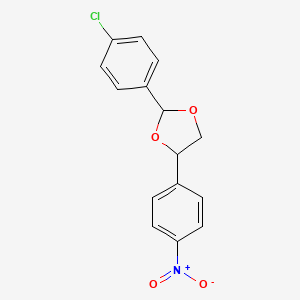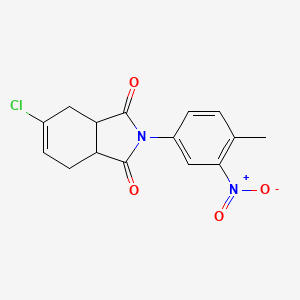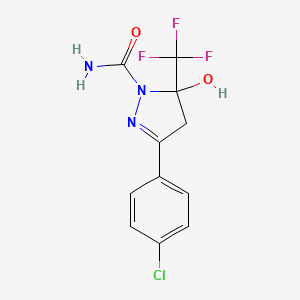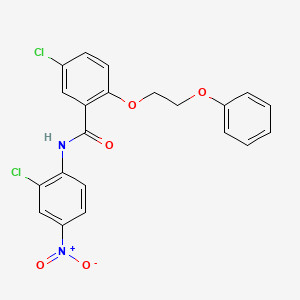
2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane
Overview
Description
2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound features a dioxolane ring substituted with a 4-chlorophenyl group and a 4-nitrophenyl group. Dioxolanes are known for their stability and are often used as protecting groups in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde and 4-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control of reaction conditions, higher yields, and improved safety compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products Formed
Oxidation: The major product is 2-(4-chlorophenyl)-4-(4-aminophenyl)-1,3-dioxolane.
Reduction: The major product is 2-(4-chlorophenyl)-4-(4-aminophenyl)-1,3-dioxolane.
Substitution: The major products depend on the nucleophile used. For example, using hydroxide ions would yield 2-(4-hydroxyphenyl)-4-(4-nitrophenyl)-1,3-dioxolane.
Scientific Research Applications
2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4-(4-aminophenyl)-1,3-dioxolane
- 2-(4-hydroxyphenyl)-4-(4-nitrophenyl)-1,3-dioxolane
- 2-(4-bromophenyl)-4-(4-nitrophenyl)-1,3-dioxolane
Uniqueness
2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane is unique due to the presence of both a chlorophenyl and a nitrophenyl group, which impart distinct chemical and physical properties
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-12-5-1-11(2-6-12)15-20-9-14(21-15)10-3-7-13(8-4-10)17(18)19/h1-8,14-15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVSKFNVPCFKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-N,2-N,4-N,4-N-tetramethyl-6-[[6-(2-phenoxyethoxy)-1,6-dihydropyridazin-3-yl]oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B3998018.png)
![2-methyl-5-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B3998022.png)
![N-[(2,4-dichlorophenyl)-(1-hydroxynaphthalen-2-yl)methyl]butanamide](/img/structure/B3998026.png)
![N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]butanamide](/img/structure/B3998028.png)
![1,3-DIPHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B3998034.png)




![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide](/img/structure/B3998059.png)


![3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-3-phenylpropan-1-amine;hydrochloride](/img/structure/B3998109.png)
![4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B3998114.png)
